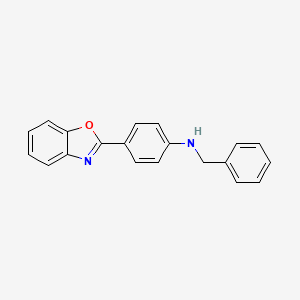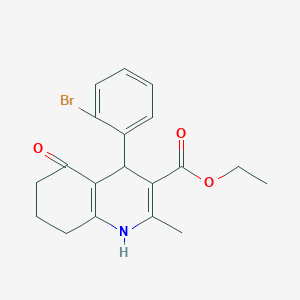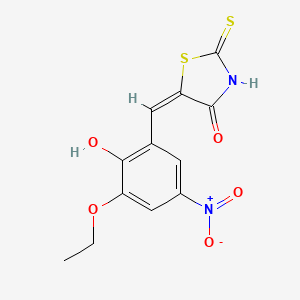
4-(1,3-benzoxazol-2-yl)-N-benzylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,3-benzoxazol-2-yl)-N-benzylaniline, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBA is a heterocyclic compound that contains a benzoxazole ring and a benzyl group. It is synthesized through a multistep process that involves the reaction of aniline with 2-nitrobenzaldehyde, followed by reduction and cyclization. BBA has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, a signaling pathway involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been found to exhibit various biochemical and physiological effects in cells. It has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been found to inhibit the growth of various microorganisms such as bacteria and fungi. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline is also stable under various conditions and can be stored for long periods without degradation. However, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has some limitations in laboratory experiments. It is insoluble in water, which can make it difficult to use in aqueous solutions. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for the study of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. One potential area of research is the development of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline-based fluorescent probes for the detection of metal ions in biological samples. Another area of research is the investigation of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline's potential use in the development of organic semiconductors for use in electronic devices. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline and its potential applications in the treatment of various diseases.
Synthesis Methods
The synthesis of 4-(1,3-benzoxazol-2-yl)-N-benzylaniline involves a multistep process that starts with the reaction of aniline with 2-nitrobenzaldehyde in the presence of a catalyst. The resulting product is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride. The final step involves cyclization of the intermediate product to form 4-(1,3-benzoxazol-2-yl)-N-benzylaniline. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Scientific Research Applications
4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Additionally, 4-(1,3-benzoxazol-2-yl)-N-benzylaniline has been shown to have potential applications in the development of organic semiconductors for use in electronic devices.
properties
IUPAC Name |
4-(1,3-benzoxazol-2-yl)-N-benzylaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WABQMWDZLHYQLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Benzooxazol-2-yl-phenyl)-benzyl-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}butanamide](/img/structure/B5139215.png)

![(3S*)-1-ethyl-4-(3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-3-methyl-2-piperazinone](/img/structure/B5139228.png)
![methyl 3-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}-4-methylbenzoate](/img/structure/B5139236.png)
![N-benzyl-3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5139251.png)
![1-{[1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-methoxybenzyl)piperazine](/img/structure/B5139264.png)
![N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5139270.png)
![3'-benzyl 5'-isopropyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5139274.png)
![N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)-3-fluorobenzamide](/img/structure/B5139278.png)

![N-[(3-propyl-5-isoxazolyl)methyl]-6-(1-pyrrolidinyl)nicotinamide](/img/structure/B5139293.png)
![3-chloro-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5139294.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-methoxybenzenesulfonamide](/img/structure/B5139297.png)